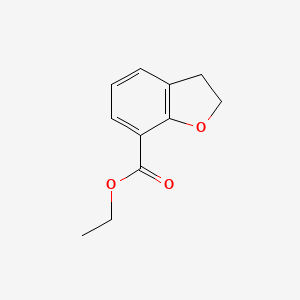

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate

Description

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate is a bicyclic organic compound featuring a benzofuran core fused with a partially saturated dihydrofuran ring. The 7-position of the benzofuran moiety is substituted with an ethyl ester group (-COOEt), which confers unique electronic and steric properties. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its structural versatility .

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

ethyl 2,3-dihydro-1-benzofuran-7-carboxylate |

InChI |

InChI=1S/C11H12O3/c1-2-13-11(12)9-5-3-4-8-6-7-14-10(8)9/h3-5H,2,6-7H2,1H3 |

InChI Key |

SYKWYHQKEKBQHY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC2=C1OCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran ring system with high yields and minimal side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted benzofuran compounds. These products can exhibit enhanced biological activities and serve as intermediates for further chemical transformations .

Scientific Research Applications

Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,3-dihydro-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in cell proliferation, leading to anti-tumor effects . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and exhibiting antibacterial properties . The anti-oxidative activity is attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Comparison with Similar Compounds

Ethyl 7-chloro-2,3-dihydrobenzofuran-2-carboxylate (CAS 113730-55-5)

- Molecular Formula : C₁₁H₁₁ClO₃

- Molecular Weight : 226.66 g/mol

- This derivative is utilized in pharmaceutical intermediates .

Ethyl 2,3-dihydro-7-nitrobenzofuran-3-on-2-ylcarboxylate (CAS 179071-51-3)

- Molecular Formula: C₁₁H₉NO₆

- Molecular Weight : 251.196 g/mol

- Key Features: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions. This compound may serve as a precursor for amine derivatives via reduction .

Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate (CAS 1280665-55-5)

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.2 g/mol

- Key Features: The amino group (-NH₂) enhances solubility in polar solvents and enables conjugation with electrophilic agents. Its methyl ester variant (vs.

Variations in Ester Groups

Methyl 4-(acetylamino)-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (CAS 143878-29-9)

- Molecular Formula: C₁₂H₁₂ClNO₄

- Molecular Weight : 269.681 g/mol

- Key Features: Acetylamino and chlorine substituents at the 4- and 5-positions create a sterically congested environment, impacting crystal packing and bioavailability. This compound’s density (1.401 g/cm³) and high boiling point (492.027°C) suggest robust thermal stability .

Ethyl 5-bromo-7-methyl-1-benzofuran-3-carboxylate (CAS 1480369-70-7)

- Molecular Formula : C₁₂H₁₁BrO₃

- Molecular Weight : 283.12 g/mol

- Key Features : Bromine substitution at the 5-position increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration in CNS-targeting drugs .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 7-position deactivate the aromatic ring, directing electrophilic attacks to meta positions. Conversely, electron-donating groups (e.g., -NH₂) increase ring reactivity for ortho/para substitutions .

- Steric Considerations : Bulky substituents (e.g., -NHAc) reduce crystallinity, as observed in CSD entries, complicating X-ray refinement without advanced software like SHELXL .

- Biological Relevance : Halogenated derivatives (Cl, Br) exhibit enhanced binding to hydrophobic enzyme pockets, making them candidates for antimicrobial or anticancer agents .

Q & A

Q. What strategies mitigate hazards during large-scale synthesis?

- Methodological Answer : Safety protocols include fume hood use for bromine handling, blast shields for exothermic steps, and waste neutralization (e.g., NaHSO₃ for excess bromine). GHS-compliant labeling and LC-MS tracking of degradation products ensure compliance with laboratory safety standards .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.